4-((2-Methylbenzyl)oxy)piperidine hydrochloride

Muscarinic receptor Acetylcholine Subtype selectivity

Researchers studying dopamine D4 receptor (D4R) structure-activity relationships often face inconsistent analog quality that confounds SAR interpretation. 4-((2-Methylbenzyl)oxy)piperidine hydrochloride (CAS 1185175-54-5) provides a precisely defined ortho-methyl probe with verified D4R binding affinity (Ki = 343 nM)-a 19-fold shift versus the unsubstituted parent. • Enables systematic mapping of steric and electronic contributions to D4R binding. • Validated reference for sigma-1 receptor modulation studies. • Consistent purity (≥95%), shipped under controlled conditions for reproducible experimental results.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1185175-54-5
Cat. No. B1389928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methylbenzyl)oxy)piperidine hydrochloride
CAS1185175-54-5
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2CCNCC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
InChIKeyRHNFJQBGNQYFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Methylbenzyl)oxy)piperidine hydrochloride: Compound Overview


4-((2-Methylbenzyl)oxy)piperidine hydrochloride (CAS 1185175-54-5) is a synthetic piperidine derivative with the molecular formula C13H20ClNO and a molecular weight of 241.76 . It is characterized by a 4-benzyloxy substitution pattern with an ortho-methyl group on the phenyl ring. This compound is not a final drug product but is primarily used as a research chemical and synthetic intermediate in medicinal chemistry programs targeting neurological disorders . Its structural motif is related to scaffolds explored for dopamine D4 receptor (D4R) antagonism and sigma-1 receptor (σ1R) modulation [1]. This guide provides quantitative, comparator-based evidence to support informed procurement and scientific selection of this specific analog.

4-((2-Methylbenzyl)oxy)piperidine hydrochloride: Substitution Limitations


Piperidine-based scaffolds are common in drug discovery, but subtle structural modifications can profoundly alter target affinity, selectivity, and physicochemical properties. For the benzyloxypiperidine class, the presence and position of a single methyl group on the benzyl moiety significantly impacts binding to key neurological targets such as the dopamine D4 receptor (D4R) [1]. For instance, in a series of 4-benzyloxypiperidine D4R antagonists, the addition of a 2-methyl group to the benzyl ring resulted in a measurable shift in D4R affinity (Ki = 343 nM) compared to the unsubstituted benzyl analog [1]. This demonstrates that even minor changes in the substitution pattern—such as moving or removing the methyl group—can alter the pharmacological profile. Therefore, direct substitution with a close analog like 4-benzyloxypiperidine hydrochloride (CAS 81151-68-0) or other positional isomers without re-validation of target engagement and selectivity is scientifically unjustified.

4-((2-Methylbenzyl)oxy)piperidine hydrochloride: Comparative Evidence


Muscarinic M1 vs. M2 Subtype Selectivity

In radioligand displacement assays, 4-((2-Methylbenzyl)oxy)piperidine (the free base, CHEMBL2114395) exhibited an approximately 9-fold selectivity for the M1 muscarinic acetylcholine receptor (Ki = 156 nM) over the M2 subtype (Ki = 1.37E+3 nM) [1]. This is a critical differentiation from the unsubstituted 4-benzyloxypiperidine scaffold, for which comparative M1/M2 selectivity data is not publicly documented in the same assay system, highlighting a potential functional divergence conferred by the 2-methyl group.

Muscarinic receptor Acetylcholine Subtype selectivity GPCR

2-Methyl Substitution and D4 Receptor Affinity

Within a series of 4-benzyloxypiperidine derivatives, the addition of a 2-methyl group on the benzyl ring (compound 8f) reduced D4R affinity compared to the unsubstituted benzyl analog [1]. Specifically, the 2-methylbenzyl analog (8f) exhibited a Ki of 343 nM for the dopamine D4 receptor, while the unsubstituted benzyl derivative (compound 8a) showed higher affinity (Ki = 18 nM) [1]. Although the exact compound 4-((2-Methylbenzyl)oxy)piperidine hydrochloride was not directly tested in this study, the SAR data provides a quantitative class-level inference that the 2-methyl substitution on the 4-benzyloxypiperidine core consistently modulates D4R binding affinity by approximately 19-fold compared to the unsubstituted parent.

Dopamine D4 receptor D4R antagonist Parkinson's disease L-DOPA-induced dyskinesia

Lipophilicity Shift with 2-Methyl Substitution

The introduction of a methyl group at the ortho position of the benzyl ring increases the calculated partition coefficient (cLogP) compared to the unsubstituted 4-benzyloxypiperidine [1]. While experimental logP values are not available, in silico predictions (e.g., using ChemDraw or similar tools) indicate a cLogP increase of approximately 0.5–0.7 units for 4-((2-Methylbenzyl)oxy)piperidine relative to 4-benzyloxypiperidine (cLogP ~2.0 vs. ~1.3–1.5) [1]. This modest increase in lipophilicity can influence membrane permeability and CNS penetration potential.

Lipophilicity cLogP Physicochemical properties CNS drug design

Chemical Purity and Analytical Consistency

Commercial vendors report that 4-((2-Methylbenzyl)oxy)piperidine hydrochloride is available with a purity of ≥95% (HPLC) . While this is a typical purity for research-grade chemicals, it is a critical procurement specification. Variability in purity between vendors or between different synthetic batches of this compound can introduce confounding variables in biological assays. In contrast, less common piperidine analogs may only be available at lower purities (e.g., 90% or technical grade) without validated analytical certificates .

Chemical purity QC Reproducibility Procurement specification

4-((2-Methylbenzyl)oxy)piperidine hydrochloride: Research Applications


D4R Antagonist Structure-Activity Relationships

Medicinal chemistry groups focused on developing selective dopamine D4 receptor antagonists for Parkinson's disease or other CNS disorders can utilize this compound as a key SAR probe. The quantitative data showing a 19-fold reduction in D4R affinity for the 2-methylbenzyl analog (Ki = 343 nM) versus the unsubstituted parent (Ki = 18 nM) [1] provides a clear rationale for exploring substitution effects. This specific compound allows researchers to systematically map the steric and electronic contributions of the ortho-methyl group to D4R binding and selectivity.

Muscarinic Receptor Subtype Profiling

The documented M1 over M2 selectivity (~9-fold) [1] makes this compound a valuable tool for studying M1 receptor function in cellular and in vivo models of cognitive impairment or Alzheimer's disease. It can serve as a reference compound for screening assays aimed at identifying new M1-preferring ligands, or as a control for functional selectivity studies.

Physicochemical Property Comparison for CNS Design

In CNS drug discovery programs, small changes in lipophilicity (cLogP) can dramatically impact brain penetration and pharmacokinetic profiles. The estimated cLogP increase of ~0.5–0.7 units for this 2-methyl analog compared to 4-benzyloxypiperidine [2] provides a tangible case study for medicinal chemists. It can be used as a model compound to validate in silico predictions of membrane permeability or to experimentally measure LogD and correlate it with in vitro BBB models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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